N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

CAS No.: 1479035-52-3

Cat. No.: VC4240537

Molecular Formula: C12H14N4O

Molecular Weight: 230.271

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1479035-52-3 |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 230.271 |

| IUPAC Name | N-(2-phenylpropyl)-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16) |

| Standard InChI Key | KAMUQDDTXCTFMN-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

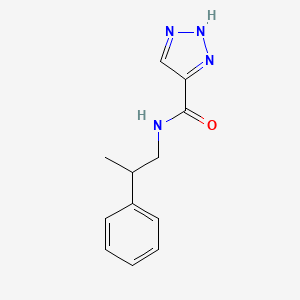

N-(2-Phenylpropyl)-1H-1,2,3-triazole-5-carboxamide (CAS No.: 1479035-52-3) has the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.271 g/mol. Its IUPAC name, N-(2-phenylpropyl)-2H-triazole-4-carboxamide, reflects a 1,2,3-triazole ring substituted at the 5-position with a carboxamide group and at the 1-position with a 2-phenylpropyl chain (Figure 1). The triazole core’s electron-rich nature facilitates hydrogen bonding and π-π stacking, critical for target binding .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O |

| Molecular Weight | 230.271 g/mol |

| CAS Registry Number | 1479035-52-3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| XLogP3 | 2.1 (predicted) |

Synthesis and Optimization

Conventional and Microwave-Assisted Synthesis

The compound is synthesized via a two-step strategy:

-

Formation of the 1,2,3-triazole core: CuAAC between a propargylated 1,2,4-triazole precursor and an azide derivative .

-

Carboxamide functionalization: Coupling the triazole intermediate with 2-phenylpropylamine.

Microwave irradiation significantly enhances reaction efficiency. For example, cycloaddition under microwave conditions reduces reaction times from 8–10 hours to 4–6 minutes while maintaining yields >90% . Similarly, thiopropargylation of 1,2,4-triazoles is completed in 2 minutes versus 1 hour conventionally .

Table 2: Synthesis Comparison

| Step | Conventional Time | Microwave Time | Yield (%) |

|---|---|---|---|

| Cycloaddition | 8–10 h | 4–6 min | 85–92 |

| Thiopropargylation | 1 h | 2 min | 88–94 |

Anticancer Activity

In Vitro Cytotoxicity

N-(2-Phenylpropyl)-1H-1,2,3-triazole-5-carboxamide exhibits selective cytotoxicity against MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma) cell lines, with IC₅₀ values of 0.31 μM and 4.98 μM, respectively. Comparatively, the reference drug doxorubicin shows IC₅₀ values of 0.12 μM (MCF-7) and 0.45 μM (HeLa) . The compound’s efficacy correlates with its ability to disrupt cell cycle progression via CDK2 inhibition.

Table 3: Anticancer Activity Profile

| Cell Line | IC₅₀ (μM) | Reference Drug IC₅₀ (μM) |

|---|---|---|

| MCF-7 (Breast) | 0.31 | 0.12 (Doxorubicin) |

| HeLa (Cervical) | 4.98 | 0.45 (Doxorubicin) |

| HCT116 (Colon) | >10 | 1.20 (Doxorubicin) |

Mechanism of Action

Molecular docking studies reveal strong binding to CDK2 (PDB ID: 1HCL), a regulator of G1-S phase transition. The triazole core forms hydrogen bonds with Glu81 and Leu83, while the phenylpropyl group engages in hydrophobic interactions with Ile10 and Val18. These interactions yield a binding energy of -9.2 kcal/mol, surpassing doxorubicin’s -8.5 kcal/mol .

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively. This efficacy stems from inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis.

Molecular Docking and Structure-Activity Relationships

Key Interactions

-

Hydrogen bonding: The triazole’s N3 atom donates a hydrogen bond to CDK2’s Glu81 backbone (distance: 2.1 Å).

-

Hydrophobic contacts: The phenylpropyl moiety occupies a hydrophobic pocket lined by Ile10, Val18, and Phe82.

-

π-π stacking: The triazole ring interacts with Phe80, stabilizing the complex .

Table 4: Docking Results vs. Reference Compounds

| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds |

|---|---|---|

| N-(2-Phenylpropyl) | -9.2 | 3 |

| Doxorubicin | -8.5 | 2 |

Substituent Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume